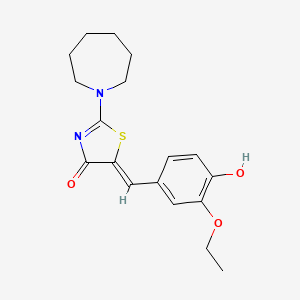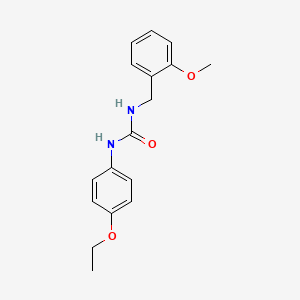
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EMBI is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inducing apoptosis. N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea and its potential applications in other fields, such as material science. Finally, the synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea derivatives with improved solubility and bioactivity is an area of ongoing research.
合成法
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea can be synthesized by the reaction of 4-ethoxyaniline with 2-methoxybenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea works by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-15-10-8-14(9-11-15)19-17(20)18-12-13-6-4-5-7-16(13)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYYBDLAZWLTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)


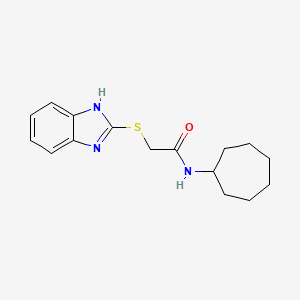
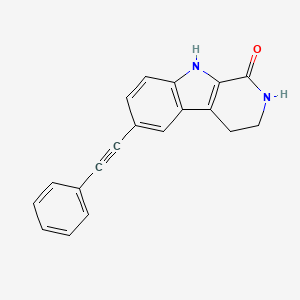
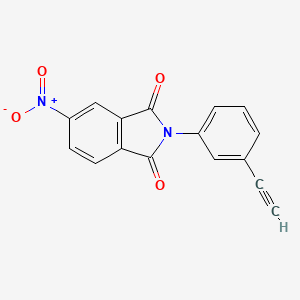
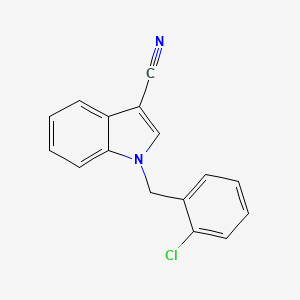
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
